1,5-Difluoro-2-iodo-4-methylbenzene

Synthetic Yield Electrophilic Aromatic Substitution Fluorination

1,5-Difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0) is a polyhalogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1 and 5 positions, an iodine atom at the 2 position, and a methyl group at the 4 position. With a molecular weight of 254.02 g/mol, it is a dense liquid (predicted density 1.865 g/cm³) with a predicted boiling point of 203.4 °C and a computed LogP of 3.1, indicating significant lipophilicity.

Molecular Formula C7H5F2I
Molecular Weight 254.02 g/mol
CAS No. 333447-42-0
Cat. No. B1428732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Difluoro-2-iodo-4-methylbenzene
CAS333447-42-0
Molecular FormulaC7H5F2I
Molecular Weight254.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)F)I
InChIInChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
InChIKeyQLFLTNBMONMJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0): A Unique Halogenated Aromatic Building Block for Synthesis


1,5-Difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0) is a polyhalogenated aromatic compound featuring a benzene ring substituted with fluorine atoms at the 1 and 5 positions, an iodine atom at the 2 position, and a methyl group at the 4 position . With a molecular weight of 254.02 g/mol, it is a dense liquid (predicted density 1.865 g/cm³) with a predicted boiling point of 203.4 °C and a computed LogP of 3.1, indicating significant lipophilicity [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research, due to its dual capacity for both electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions .

Why Generic 1,5-Difluoro-2-iodo-4-methylbenzene Substitution Fails in Advanced Synthesis


The unique reactivity of 1,5-Difluoro-2-iodo-4-methylbenzene stems from the synergistic electronic and steric effects of its specific substitution pattern, which cannot be replicated by simple halogen swapping. The ortho/para-directing methyl and the strongly deactivating, ortho/para-directing fluorine atoms create a polarized aromatic system . The iodine atom at the 2-position, flanked by two fluorines, is uniquely activated for oxidative addition in cross-coupling reactions while being deactivated towards undesired nucleophilic aromatic substitution (SNAr) compared to a non-fluorinated analog . This distinct pattern is crucial for achieving high regioselectivity in subsequent transformations, such as in the synthesis of complex pharmaceuticals where precise control over the final molecule's 3D structure and electronic properties is paramount [1]. Generic substitution with a different regioisomer or a mono-fluorinated analog will lead to different reaction outcomes, lower yields, or a completely altered biological activity profile in the final target.

1,5-Difluoro-2-iodo-4-methylbenzene: A Quantitative Evidence Guide for Scientific Selection


Synthesis Yield: 1,5-Difluoro-2-iodo-4-methylbenzene vs. Unsubstituted Iodotoluene

The synthesis of 1,5-Difluoro-2-iodo-4-methylbenzene from 2,4-difluorotoluene is reported to proceed with a high isolated yield of 90% under standard electrophilic iodination conditions using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) . This contrasts with the typical synthesis of simpler, non-fluorinated iodotoluenes, which can suffer from lower regioselectivity and yields due to the formation of poly-iodinated side products. The presence of the two fluorine atoms in the precursor activates the ring for electrophilic attack at the specific 2-position while deactivating other positions, leading to this high-yielding, regiospecific outcome.

Synthetic Yield Electrophilic Aromatic Substitution Fluorination

Fluorination Reactivity: p-TolIF2 (Derived from 1,5-Difluoro-2-iodo-4-methylbenzene) vs. Non-Fluorinated Hypervalent Iodine Reagents

1,5-Difluoro-2-iodo-4-methylbenzene can be oxidized to the hypervalent iodine reagent p-(difluoroiodo)toluene (p-TolIF2). In a direct comparison, p-TolIF2 achieves chemoselective fluorinative ring expansions of benzo-fused carbocycles and heterocycles to deliver β,β-difluoroalkyl arenes in yields up to 89% and allylic gem-difluorides in yields up to 78% [1]. This performance is distinct from non-fluorinated hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), which cannot participate in this type of fluorinative rearrangement and are primarily used as oxidants. The p-TolIF2 reagent, by contrast, acts as both an oxidant and a source of two fluorine atoms, enabling a unique and atom-economical transformation.

Hypervalent Iodine Fluorination Ring Expansion

Glycosyl Fluoride Synthesis: 1,5-Difluoro-2-iodo-4-methylbenzene vs. Traditional Fluorinating Agents

In carbohydrate chemistry, 4-methyl(difluoroiodo)benzene (derived from the target compound) has been shown to be an effective reagent for the conversion of 1-arylthioglycosides to the corresponding 1-fluoroglycosides [1]. This method operates under mild conditions and demonstrates chemoselectivity, preserving other functional groups present on the carbohydrate [1]. In contrast, traditional methods for synthesizing glycosyl fluorides often employ harsh reagents like DAST (diethylaminosulfur trifluoride) or HF-pyridine, which can lead to acid-catalyzed decomposition of acid-labile protecting groups or anomerization. While a direct quantitative yield comparison is not provided in the abstract, the key differentiation is the functional group tolerance and operational simplicity offered by the hypervalent iodine reagent.

Carbohydrate Chemistry Glycosyl Fluoride Chemoselectivity

Physical Property Differentiation: Lipophilicity and Stability Profile

1,5-Difluoro-2-iodo-4-methylbenzene possesses a computed XLogP3-AA value of 3.1, which quantifies its significant lipophilicity [1]. This contrasts with non-fluorinated iodotoluenes (e.g., 2-iodotoluene, XLogP ~2.9) and is notably higher than more polar analogs like 1-bromo-5-fluoro-2-iodo-4-methylbenzene (with an additional bromine, increasing polarity and potentially lowering LogP) [2]. This specific LogP value is crucial for its role as an intermediate; it dictates its solubility profile in organic solvents and its behavior in biphasic reactions or separations. Furthermore, the compound requires storage at 2-8°C and protection from light, indicating a defined stability profile that must be managed for consistent performance, unlike more stable but less reactive analogs .

Lipophilicity Stability Storage

1,5-Difluoro-2-iodo-4-methylbenzene: Validated Research and Industrial Application Scenarios


Precursor to p-(Difluoroiodo)toluene for Fluorinative Ring Expansions

This is the primary high-value application identified in the evidence. Researchers can oxidize 1,5-Difluoro-2-iodo-4-methylbenzene to generate p-(difluoroiodo)toluene (p-TolIF2). This hypervalent iodine reagent uniquely facilitates chemoselective fluorinative ring expansions of benzo-fused carbocycles and heterocycles, providing access to β,β-difluoroalkyl arenes and allylic gem-difluorides in high yields [1]. This method is a cornerstone for synthesizing novel fluorinated building blocks, which are highly sought after in medicinal chemistry for their ability to modulate the metabolic stability, lipophilicity, and conformation of drug candidates.

Mild and Chemoselective Synthesis of Glycosyl Fluorides

In carbohydrate chemistry and chemical biology, the target compound is a key precursor for a mild fluorinating agent. The derived 4-methyl(difluoroiodo)benzene is used to convert 1-arylthioglycosides into valuable 1-fluoroglycosides under mild conditions [2]. This application is particularly relevant for labs synthesizing glycosidase inhibitors, fluorinated sugars for PET imaging, or studying carbohydrate-protein interactions, where the preservation of delicate protecting groups is paramount.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates via Cross-Coupling

The compound's structure is perfectly suited for iterative cross-coupling strategies. The iodine atom is an excellent leaving group for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed couplings, while the fluorine atoms are inert under these conditions . This allows for the selective introduction of a new aryl, vinyl, or alkynyl group at the 2-position without disturbing the fluorine pattern. The remaining fluorine atoms can then be used for subsequent modifications, such as SNAr reactions, enabling the convergent and modular synthesis of highly functionalized biaryl and heterobiaryl scaffolds prevalent in modern pharmaceuticals and crop protection agents .

Use in Patented Fluorination Methodologies

The compound or its derivatives are implicated in patented processes for producing fluorinated organic compounds. Specifically, methods described in patents like RU 2764581 C1 utilize an aromatic compound containing hypervalent iodine or an iodine-containing aromatic cyclic compound (such as a derivative of 1,5-Difluoro-2-iodo-4-methylbenzene) as a mediator for fluorination, where the iodine species can be easily separated and recovered [3]. This highlights its industrial relevance and potential for use in developing more sustainable and cost-effective fluorination processes.

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